(2S)-2-amino-2-phenylpropanoic acid chemical properties
(2S)-2-amino-2-phenylpropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-phenylpropanoic Acid
Abstract
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks of significant interest to the pharmaceutical and materials science industries. Its structure, featuring a quaternary stereocenter, imparts unique conformational constraints when incorporated into peptides, leading to enhanced proteolytic stability and modified biological activity. This guide provides a comprehensive overview of the core chemical properties, stereocontrolled synthesis, spectroscopic characterization, and reactivity of (2S)-2-amino-2-phenylpropanoic acid, offering a technical resource for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of α-Methylation
Standard α-amino acids serve as the fundamental constituents of proteins. However, the introduction of a methyl group at the α-carbon creates a non-proteinogenic amino acid (NPAA) with a sterically hindered, chiral quaternary center. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-Methylphenylglycine, is a prime example of this structural motif. This seemingly minor modification has profound implications for its chemical and biological behavior. The α-methyl group restricts the conformational freedom of the peptide backbone when the molecule is incorporated into a peptide chain, influencing secondary structure and resistance to enzymatic degradation. These properties make it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological profiles, such as enhanced stability and bioavailability.
Molecular Structure and Physicochemical Properties
The core structure consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a phenyl ring (-C₆H₅), and a methyl group (-CH₃). The "(2S)" designation defines the absolute stereochemistry at this chiral center.
Table 1: Core Physicochemical Properties of (2S)-2-amino-2-phenylpropanoic acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 13398-26-0 | [1] |
| Canonical SMILES | C(C(=O)O)N | [1] |
| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N | [1] |
| Computed XLogP3 | -1.5 | [1][2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
Synthesis and Stereocontrol: Accessing the Chiral Quaternary Center
The synthesis of α,α-disubstituted amino acids like (2S)-2-amino-2-phenylpropanoic acid presents a significant challenge, primarily in establishing the chiral quaternary stereocenter with high enantiopurity. While classical methods like the Strecker[4][5] or amidomalonate synthesis[6] can produce the racemic product, enantioselective strategies are required for applications in drug development.
One robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the reaction.
Conceptual Workflow: Asymmetric Synthesis
The diagram below outlines a generalized, state-of-the-art workflow for the enantioselective synthesis of α-methylated amino acids. The causality behind this experimental design lies in the use of a chiral auxiliary to create a diastereomeric intermediate. The steric hindrance imposed by the auxiliary forces the incoming electrophile (a methylating agent) to approach from a specific face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: Asymmetric synthesis workflow for α-methylated amino acids.
Protocol: Enantioselective Synthesis via Oxazolidinone Auxiliary
This protocol is a representative, self-validating method adapted from established principles for synthesizing chiral α-methylated amino acids[7]. Each step includes checks and justifications.
-
Preparation of the N-Acyloxazolidinone:
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Step 1.1: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
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Step 1.2: Stir the resulting solution for 30 minutes at -78 °C.
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Step 1.3: In a separate flask, prepare phenylacetyl chloride (1.1 equiv.). Add this to the oxazolidinone anion solution dropwise.
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Step 1.4: Allow the reaction to warm to 0 °C and stir for 2 hours. Quench with saturated aqueous NH₄Cl.
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Validation: Progress is monitored by Thin Layer Chromatography (TLC). Successful acylation is confirmed by ¹H NMR of the crude product, showing characteristic shifts for the phenylacetyl moiety.
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-
Diastereoselective Methylation:
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Step 2.1: Dissolve the purified N-acyloxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Step 2.2: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise to form the sodium enolate. Stir for 45 minutes.
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Causality: NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate. The low temperature is critical to maintain kinetic control and prevent side reactions.
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Step 2.3: Add methyl iodide (1.5 equiv.) dropwise. Stir at -78 °C for 4 hours.
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Step 2.4: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
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Validation: Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC analysis of the crude product, comparing the integration of signals corresponding to the different diastereomers.
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-
Auxiliary Cleavage and Isolation:
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Step 3.1: Dissolve the methylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
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Step 3.2: Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).
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Causality: This LiOH/H₂O₂ system is a standard method for mild cleavage of Evans auxiliaries, preserving the stereochemistry of the newly formed center.
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Step 3.3: Stir vigorously for 4-6 hours. Quench excess peroxide with sodium sulfite.
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Step 3.4: Acidify the aqueous layer to pH ~6 with HCl to protonate the amino acid, which can then be isolated. The chiral auxiliary can be recovered from the organic layer.
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Validation: The final product's purity and enantiomeric excess are confirmed by chiral HPLC and its structure verified by NMR and Mass Spectrometry.
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Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key is to identify the signals corresponding to the unique quaternary carbon and the surrounding functional groups.
Table 2: Predicted Spectroscopic Data for (2S)-2-amino-2-phenylpropanoic acid
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Methyl protons (-CH₃) | ~1.6-1.8 ppm (singlet, 3H) | Singlet due to the absence of adjacent protons. Located on a quaternary carbon. |
| Phenyl protons (-C₆H₅) | ~7.2-7.5 ppm (multiplet, 5H) | Aromatic region, typical for a monosubstituted benzene ring. | |
| Amine protons (-NH₂) | Broad singlet, variable | Exchangeable protons; chemical shift is concentration and solvent dependent. | |
| Carboxyl proton (-COOH) | Broad singlet, >10 ppm | Highly deshielded, exchangeable proton. Often not observed in D₂O. | |
| ¹³C NMR | Quaternary Carbon (Cα) | ~60-70 ppm | The key signal identifying the chiral center. |
| Methyl Carbon (-CH₃) | ~20-25 ppm | Aliphatic region. | |
| Phenyl Carbons (-C₆H₅) | ~125-145 ppm | Multiple signals in the aromatic region. | |
| Carbonyl Carbon (-COOH) | ~175-180 ppm | Characteristic for a carboxylic acid. | |
| IR Spec. | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Strong, broad signal characteristic of H-bonded acid dimers. |
| N-H stretch (Amine) | 3200-3500 cm⁻¹ (medium) | Primary amine symmetric and asymmetric stretches. | |
| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | Strong absorption for the carbonyl group. | |
| C=C stretch (Aromatic) | 1450-1600 cm⁻¹ (multiple, medium) | Characteristic absorptions for the phenyl ring. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 165 | Corresponds to the molecular weight of the compound. |
| Key Fragment | m/z = 120 | Loss of the carboxyl group (-COOH, 45 Da), a common fragmentation pathway.[2] |
Reactivity and Applications in Drug Development
The chemical reactivity of (2S)-2-amino-2-phenylpropanoic acid is dominated by its two primary functional groups: the nucleophilic amine and the electrophilic carboxylic acid. These groups allow it to be readily incorporated into larger molecules, particularly peptides, via standard amide bond formation protocols (e.g., using coupling reagents like DCC, HBTU).
The true value for drug development professionals lies in the structural consequences of its incorporation. The α-methyl group acts as a "conformational lock," preventing the free rotation that is possible in natural peptide backbones.
Caption: Impact of α-methylation on peptide properties.
This steric blockade provides two key advantages:
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Enhanced Proteolytic Stability: Proteases, the enzymes that degrade proteins and peptides, often recognize and bind to specific backbone conformations. By forcing an unnatural conformation, α-methylated residues can effectively block enzyme binding, dramatically increasing the in-vivo half-life of a peptide-based drug.
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Receptor Binding Specificity: The constrained conformation can lock the peptide into a bioactive shape that binds more tightly and specifically to its target receptor, potentially increasing potency and reducing off-target effects.
Research into related compounds has shown that non-proteinogenic amino acids based on the arylpropionic acid scaffold can possess intrinsic pharmacological activities, including anti-inflammatory properties[8]. This suggests that beyond its role as a structural component, (2S)-2-amino-2-phenylpropanoic acid and its derivatives could serve as the core pharmacophore for new therapeutic agents.
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its defining feature—the chiral quaternary α-carbon—provides a reliable method for introducing conformational rigidity into peptide structures. A thorough understanding of its physicochemical properties, stereocontrolled synthesis, and spectroscopic signatures is essential for its effective utilization. As the demand for more stable and specific peptide-based therapeutics grows, the importance of specialized building blocks like (S)-α-Methylphenylglycine will continue to increase, making it a cornerstone of modern peptidomimetic design.
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